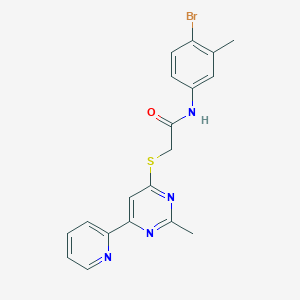

N-(4-bromo-3-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4OS/c1-12-9-14(6-7-15(12)20)24-18(25)11-26-19-10-17(22-13(2)23-19)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMASFLNTTAPOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its anti-cancer properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 413.3 g/mol. The compound features a bromo-substituted aromatic ring and a pyrimidine derivative, which are significant in determining its biological activity.

Anti-Cancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anti-cancer properties. For instance, the compound has been tested against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (triple-negative breast cancer), using the MTT assay to assess cell viability.

Table 1: Anti-Cancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 0.126 | EGFR inhibition |

| Compound B | MDA-MB-231 | 0.150 | Induces apoptosis and cell cycle arrest |

| N-(4-bromo...) | HepG2 | TBD | TBD |

Note: TBD indicates that specific data for N-(4-bromo...) is currently unavailable but is anticipated based on structural similarities.

Structure-Activity Relationship (SAR)

The SAR studies of related compounds suggest that the presence of electron-donating groups (like methyl) at specific positions on the aromatic ring enhances anti-proliferative activity. Conversely, electron-withdrawing groups (like bromo) tend to reduce activity. This insight is critical for designing more potent derivatives.

Figure 1: Structure-Activity Relationship Analysis

A graphical representation can be included here to illustrate the correlation between structural modifications and biological activity.

Case Studies

- HepG2 Cell Line Study : In a study assessing various derivatives, it was found that compounds with methyl substitutions at the ortho and meta positions showed significant inhibition of HepG2 cell proliferation at concentrations as low as 12.5 µg/mL. The presence of the bromo group in N-(4-bromo...) was associated with reduced potency compared to its methyl-substituted counterparts .

- MDA-MB-231 Study : Another investigation demonstrated that similar pyrimidine-based compounds exhibited selective cytotoxicity towards MDA-MB-231 cells while sparing normal cells, indicating a favorable therapeutic index for further development .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of bromine and pyridinyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 468.02) .

- HPLC : Reverse-phase C18 columns assess purity (>98%) under isocratic conditions (acetonitrile/water) .

How can contradictory data on biological activity across assays be resolved?

Advanced Research Question

- Orthogonal assays : Compare MIC (microbroth dilution) with agar diffusion for antimicrobial activity .

- Cell line variability : Test cytotoxicity on both cancer (e.g., MCF-7) and non-cancerous (e.g., HEK-293) lines .

- Dosage consistency : Standardize concentrations (IC₅₀ calculations) to mitigate assay-specific artifacts .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR) .

- MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns trajectories) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N-atoms) .

What initial biological screenings are recommended for this compound?

Basic Research Question

- Antimicrobial : Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli .

- Anticancer : MTT assay for IC₅₀ values in leukemia (K562) and breast cancer (MDA-MB-231) .

- Enzyme inhibition : Kinase profiling (e.g., JAK2, CDK2) at 10 µM to identify lead targets .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question

- Core modifications : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to enhance binding .

- Bioisosteres : Substitute pyridinyl with quinoline for improved pharmacokinetics .

Advanced Research Question

- Accelerated stability testing : Incubate in PBS (pH 7.4, 37°C) for 48 hrs; monitor degradation via HPLC .

- Photostability : Expose to UV light (320 nm) for 24 hrs; quantify intact compound with LC-MS .

What strategies address solubility challenges in in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.